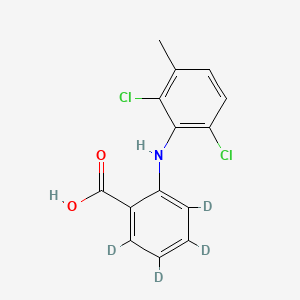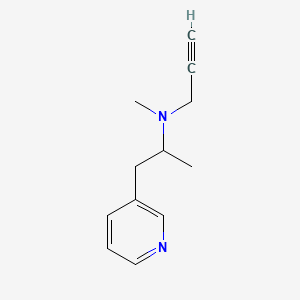
6,7-Deshidro Triamcinolona Acetonida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dehydro Triamcinolone Acetonide is a synthetic corticosteroid derivative of Triamcinolone Acetonide. It is characterized by its molecular formula C24H29FO6 and a molecular weight of 432.48 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Aplicaciones Científicas De Investigación
6,7-Dehydro Triamcinolone Acetonide has several applications in scientific research:
Chemistry: It is used as a reference standard in the quality control of corticosteroid formulations.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the development and testing of new corticosteroid-based drugs and formulations .
Mecanismo De Acción
Target of Action
6,7-Dehydro Triamcinolone Acetonide, a derivative of Triamcinolone Acetonide , primarily targets glucocorticoid receptors . It also exhibits excellent affinity for protein targets such as XRN2 . These targets play a crucial role in modulating inflammatory responses and regulating various cellular functions.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . For instance, it binds to glucocorticoid receptors, leading to the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . This interaction results in significant changes in cellular functions, particularly those related to inflammation and immune responses .
Biochemical Pathways
The compound affects several biochemical pathways. It suppresses the inflammatory response of mesenchymal stem cells (MSCs), which may impact the immunologic environment where the inflammatory phase is a physiological part of the natural healing process . It also modulates the inflammatory response of MSCs, promoting adipogenesis while impairing chondrogenesis .
Pharmacokinetics
It has a low solubility in blood, a slow rate of absorption from the injected site, and a low renal clearance rate . These properties likely contribute to its long-lasting effects and could potentially influence the bioavailability of 6,7-Dehydro Triamcinolone Acetonide.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis and promotion of adipogenesis in MSCs, while impairing their chondrogenesis . It also modulates the inflammatory response of MSCs .
Análisis De Reacciones Químicas
6,7-Dehydro Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the steroid structure, potentially introducing additional functional groups.
Reduction: Reduction reactions can reverse the dehydrogenation process, converting the compound back to its original form.
Substitution: This reaction involves replacing one functional group with another, which can alter the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
6,7-Dehydro Triamcinolone Acetonide is unique due to the presence of the double bond at the 6,7 position. Similar compounds include:
Triamcinolone Acetonide: The parent compound, widely used for its anti-inflammatory properties.
Triamcinolone Hexacetonide: Another derivative with enhanced potency and longer duration of action.
Triamcinolone Diacetate: A derivative used for its specific pharmacokinetic properties.
Compared to these compounds, 6,7-Dehydro Triamcinolone Acetonide offers unique structural features that may influence its biological activity and therapeutic potential .
Propiedades
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPZLQJLMNKVAZ-JNQJZLCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C=CC5=CC(=O)C=C[C@@]53C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652535 |
Source


|
| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1893-84-1 |
Source


|
| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/new.no-structure.jpg)
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)






![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)



